2,3-Dichloro-4-methylaniline
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Overview
Description
2,3-Dichloro-4-methylaniline is an organic compound with the molecular formula C7H7Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is a colorless solid, although commercial samples may appear colored due to impurities. It is used in various chemical processes and has applications in the production of dyes and herbicides .
Mechanism of Action
Target of Action
2,3-Dichloro-4-methylaniline is a synthetic intermediate used in the synthesis of various chemical compounds
Mode of Action
The mode of action of this compound is primarily through its interactions as a synthetic intermediate. It participates in various chemical reactions, contributing to the formation of new compounds . The specifics of these interactions would depend on the particular reaction conditions and the other reactants involved.
Biochemical Pathways
It’s worth noting that anilines can participate in a variety of chemical reactions, including nucleophilic substitutions and palladium-catalyzed aminations . These reactions can lead to the formation of various products, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 150-152 °c/15 mmhg and density of 1379 g/mL at 25 °C, may influence its pharmacokinetic behavior .
Result of Action
The result of this compound’s action is primarily seen in its role as a synthetic intermediate. It contributes to the formation of new compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Biochemical Analysis
Biochemical Properties
They can act as nucleophiles, reacting with electrophiles in substitution reactions
Molecular Mechanism
It is known that anilines can participate in various chemical reactions, including nucleophilic substitution reactions
Metabolic Pathways
Anilines can undergo various metabolic reactions, including oxidation and conjugation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylaniline typically involves the chlorination of 4-methylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at a temperature range of 50-70°C to ensure controlled chlorination and to avoid over-chlorination .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the nitration of toluene to produce nitrotoluene, followed by reduction to aminotoluene, and subsequent chlorination. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The nitro derivatives can be reduced back to amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2,3-Dichloro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,3-Dichloro-4-methylaniline is unique due to the specific positions of the chlorine atoms and the methyl group, which confer distinct chemical properties and reactivity. For instance, the presence of the methyl group at the 4th position can influence the compound’s electron density and steric hindrance, affecting its reactivity compared to other dichloroaniline isomers .
Properties
IUPAC Name |
2,3-dichloro-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPLMJQCTRFXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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